molecular formula C24H48O2 B1584078 Hexadecyl 2-ethylhexanoate CAS No. 59130-69-7

Hexadecyl 2-ethylhexanoate

Cat. No.: B1584078
CAS No.: 59130-69-7
M. Wt: 368.6 g/mol
InChI Key: XJNUECKWDBNFJV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Hexadecyl 2-ethylhexanoate, also known as Cetyl ethylhexanoate, is primarily used in cosmetic products as a skin conditioning agent and emollient . It is an ester of cetyl alcohol and 2-ethylhexanoic acid . The primary target of this compound is the skin, where it provides a conditioning effect and acts as an emollient .

Mode of Action

The mode of action of this compound involves its interaction with the skin. As an emollient, it softens and soothes the skin. It forms a layer on the skin’s surface, which helps to reduce water loss and keep the skin moisturized .

Biochemical Pathways

It is known that emollients like this compound work by forming a protective layer on the skin that helps to trap moisture, thereby preventing dryness and irritation .

Pharmacokinetics

As a topical agent, it is primarily intended to act at the site of application without significant systemic absorption .

Result of Action

The result of this compound’s action is the conditioning of the skin and the prevention of moisture loss . This leads to softer, smoother, and more supple skin . It is particularly beneficial in cosmetic products like moisturizers, sunscreens, lipsticks, and hair conditioners .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can easily hydrolyze . Furthermore, it is a flammable material, and contact with strong oxidants can cause it to burn . Therefore, the storage and use of products containing this compound should be done with care to ensure its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl 2-ethylhexanoate is synthesized through the esterification of hexadecanol with 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl 2-ethylhexanoate primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Hexadecyl 2-ethylhexanoate has a wide range of applications in scientific research and industry:

    Cosmetics: Used as an emollient and skin conditioning agent in lotions, creams, and other personal care products.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of certain drugs.

    Material Science: Used in the formulation of lubricants and plasticizers.

    Biology: Studied for its effects on skin barrier function and hydration .

Comparison with Similar Compounds

These compounds share similar uses in cosmetics and personal care products but differ in their specific fatty alcohol components, which can affect their spreading properties, skin feel, and other characteristics.

Properties

IUPAC Name

hexadecyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUECKWDBNFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866741
Record name Hexanoic acid, 2-ethyl-, hexadecyl ester
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59130-69-7, 90411-68-0
Record name Cetyl 2-ethylhexanoate
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Record name Cetyl 2-ethylhexanoate
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Record name Cetyl ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, hexadecyl ester
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Record name Hexanoic acid, 2-ethyl-, hexadecyl ester
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Record name Hexadecyl 2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, C16-18-alkyl esters
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Record name CETYL ETHYLHEXANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Hexadecyl 2-ethylhexanoate used in conjunction with other solvents like liquid paraffin and decamethylcyclopentasiloxane in gelator research?

A1: this compound, liquid paraffin, and decamethylcyclopentasiloxane are combined in various ratios to create a spectrum of solvent mixtures with differing polarities. This allows researchers to investigate the gelation ability of novel compounds, like the amide-based gelators discussed in the papers, across a range of solvent environments [, ]. By systematically varying the composition of these three-component mixtures, researchers can pinpoint the optimal conditions for gel formation and study how solvent properties influence the self-assembly and properties of the gelators.

Q2: What gel characteristics were investigated using this compound-containing solvent systems?

A2: The research papers highlight several key gel characteristics studied using this compound-containing solvent mixtures:

  • Minimum Gel Concentration (MGC): This determines the lowest concentration of a gelator required to form a stable gel in a specific solvent system [, ].
  • Gel Transparency: The visual appearance of the gels, ranging from transparent to opaque, was noted, providing insights into the microstructure of the gel network [, ].
  • Thermal Stability: The gel-to-sol transition temperature (Tgel) was determined, indicating the temperature at which the gel transitions back to a liquid state. This is crucial for understanding the thermal limitations of the gel [, ].

Q3: Did the studied gelators exhibit different behaviors in this compound-containing mixtures compared to other solvents?

A3: Yes, the gelation ability of the amide-based gelators varied significantly depending on the solvent composition [, ]. Some gelators showed enhanced gelation in mixtures with a higher proportion of this compound, while others performed better in more non-polar mixtures dominated by liquid paraffin. This highlights the importance of solvent selection and the role of this compound in influencing the self-assembly process of these gelators.

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